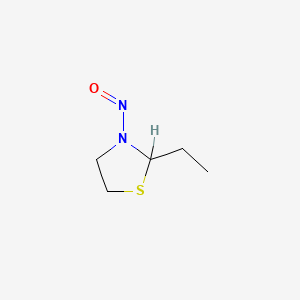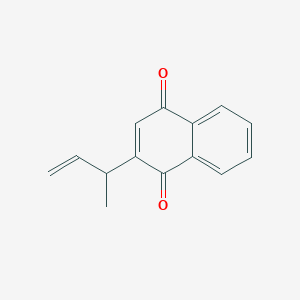
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea involves multiple steps, starting with the preparation of the individual components. The reaction typically involves the condensation of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide with (2,5-dioxoimidazolidin-4-yl)urea under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high efficiency, minimal waste, and consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl, amide, and urea functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amide or urea groups using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
- 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylpentanamide
- (2,5-dioxoimidazolidin-4-yl)thiourea
Uniqueness
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
71673-21-7 |
|---|---|
Molekularformel |
C9H19NO4.C4H6N4O3 C13H25N5O7 |
Molekulargewicht |
363.37 g/mol |
IUPAC-Name |
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C9H19NO4.C4H6N4O3/c1-9(2,6-12)7(13)8(14)10-4-3-5-11;5-3(10)6-1-2(9)8-4(11)7-1/h7,11-13H,3-6H2,1-2H3,(H,10,14);1H,(H3,5,6,10)(H2,7,8,9,11) |
InChI-Schlüssel |
DMVGDAWWCIUOJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCCO)O.C1(C(=O)NC(=O)N1)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


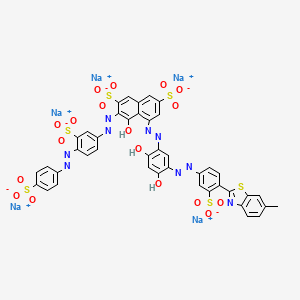

![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
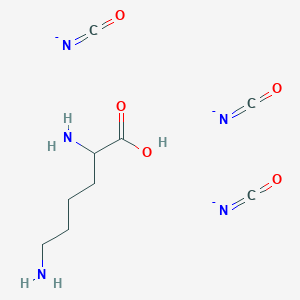
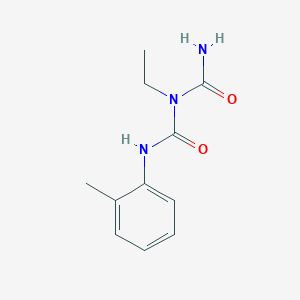
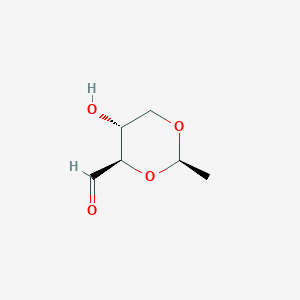
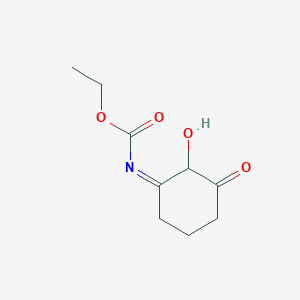
![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)
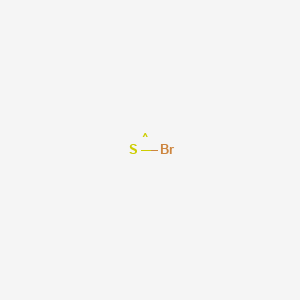
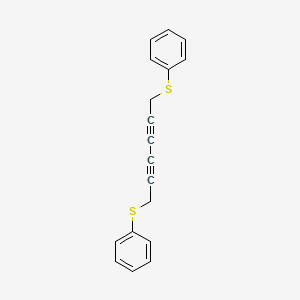
![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
